Opaviraline Demonstrates Sub-Nanomolar Potency Against Wild-Type HIV-1 Reverse Transcriptase
In a head-to-head biochemical assay using recombinant HIV-1 RT (HIVp66/HIVp51 heterodimer), Opaviraline (listed as GW867420X) exhibited an IC50 of 0.002 μg/mL, demonstrating approximately 4-fold greater potency than efavirenz (0.008 μg/mL) and over 150-fold greater potency than nevirapine (0.305 μg/mL) [1].
| Evidence Dimension | In vitro inhibition of recombinant HIV-1 reverse transcriptase |
|---|---|
| Target Compound Data | IC50 = 0.002 μg/mL (GW867420X) |
| Comparator Or Baseline | Efavirenz IC50 = 0.008 μg/mL; Nevirapine IC50 = 0.305 μg/mL; Delavirdine IC50 = 0.119 μg/mL; Emivirine IC50 = 0.039 μg/mL; Capravirine IC50 = 0.005 μg/mL |
| Quantified Difference | ~4-fold more potent than efavirenz; ~150-fold more potent than nevirapine |
| Conditions | Recombinant HIV-1 RT assay using poly(rC)·oligo(dG12–18) as template/primer and [2,8-3H]dGTP as the radiolabeled substrate |
Why This Matters
This quantitative potency benchmark against a panel of reference NNRTIs justifies the selection of Opaviraline as a high-potency control compound in in vitro HIV-1 RT inhibition assays.
- [1] Molecular Pharmacology. IC50 Values for NNRTIs Against HIV-1 RT. Highwire Markup Table. View Source
